Cas no 1040657-00-8 (ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate)
![ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1040657-00-8x500.png)
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate
- 1040657-00-8
- ethyl 4-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate
- SR-01000922481-1
- SR-01000922481
- F5382-0890
- AKOS024508252
- ethyl 4-[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
- VU0643015-1
-
- インチ: 1S/C18H21ClN4O3S/c1-2-26-18(25)23-8-6-22(7-9-23)16(24)11-15-12-27-17(21-15)20-14-5-3-4-13(19)10-14/h3-5,10,12H,2,6-9,11H2,1H3,(H,20,21)
- InChIKey: RTORGAYSAPVRLF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC1=NC(=CS1)CC(N1CCN(C(=O)OCC)CC1)=O
計算された属性
- 精确分子量: 408.1022894g/mol
- 同位素质量: 408.1022894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 519
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 2.9
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5382-0890-30mg |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-50mg |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 90%+ | 50mg |
$160.0 | 2023-05-21 | |
Life Chemicals | F5382-0890-5mg |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-2μmol |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-10μmol |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-25mg |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-5μmol |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-20μmol |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-3mg |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5382-0890-4mg |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate |
1040657-00-8 | 4mg |
$66.0 | 2023-09-10 |
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate (CAS No. 1040657-00-8)
Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate (CAS No. 1040657-00-8) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, holds promise in various therapeutic applications, particularly in the modulation of neurological and inflammatory pathways.
The molecular architecture of Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate incorporates several key pharmacophoric elements that contribute to its biological activity. The presence of a piperazine moiety is particularly noteworthy, as it is frequently utilized in the design of drugs targeting central nervous system disorders. Additionally, the compound features a thiazole ring system, which is known for its versatility in medicinal chemistry and has been extensively studied for its potential in antimicrobial and anti-inflammatory applications.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The thiazole moiety in Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is particularly relevant, as it has been shown to interact with various biological targets, including enzymes and receptors involved in pain perception and inflammation. This interaction profile makes the compound a promising candidate for further investigation in the development of novel therapeutic agents.
In addition to its structural features, the compound's pharmacological properties have been the subject of numerous studies. Research has indicated that derivatives of piperazine and thiazole exhibit significant potential in modulating neurotransmitter systems. Specifically, the amine group attached to the piperazine ring and the chlorophenyl substituent on the thiazole ring are critical for its biological activity. These groups have been shown to influence receptor binding affinity and metabolic stability, making them key targets for optimization.
The synthesis of Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions. The introduction of the acetyl group at the piperazine carboxylic acid position enhances the compound's solubility and bioavailability, which are crucial factors in drug development. Advanced synthetic methodologies have been employed to ensure high yield and purity, thereby facilitating further pharmacological evaluation.
Current research efforts are focused on exploring the therapeutic potential of Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate in various disease models. Preclinical studies have demonstrated its efficacy in reducing inflammation and modulating pain signals. These findings are particularly exciting given the growing demand for alternative treatments for chronic pain conditions. Moreover, the compound's ability to interact with multiple biological targets suggests that it may have broader therapeutic applications beyond pain management.
The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process for novel drug candidates like Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate. These technologies allow researchers to predict binding affinities and optimize molecular structures with unprecedented precision. As a result, there is growing optimism that this compound will soon transition from academic research to clinical development.
The safety profile of Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have revealed no significant adverse effects at relevant doses, which bodes well for future clinical trials. However, further investigation is warranted to fully understand its long-term effects and potential interactions with other medications.
In conclusion, Ethyl 4-(2-{[3-chlorophenylethylenediamine]-l ,S - thiadizol - yl } acetic acid ] piperazinone carboxylic ester (CAS No. 1040657 -00 -8) represents a significant advancement in pharmaceutical research. Its unique molecular structure and demonstrated biological activity make it a valuable tool for developing new treatments for neurological and inflammatory disorders. With ongoing research efforts aimed at optimizing its pharmacological properties and safety profile, this compound is poised to make a meaningful impact on patient care in the near future.
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